(R)-Warfarin
(R)-Warfarin
(R)-warfarin is a 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one that has (R)-configuration (the racemate is warfarin, an anticoagulant drug and rodenticide). It is a conjugate acid of a (R)-warfarin(1-). It is an enantiomer of a (S)-warfarin.
Warfarin consists of a racemic mixture of two active enantiomers—R- and S- forms—each of which is cleared by different pathways. S-warfarin is 2-5 times more potent than the R-isomer in producing an anticoagulant response.
Warfarin consists of a racemic mixture of two active enantiomers—R- and S- forms—each of which is cleared by different pathways. S-warfarin is 2-5 times more potent than the R-isomer in producing an anticoagulant response.
Brand Name:
Vulcanchem
CAS No.:
5543-58-8
VCID:
VC0030585
InChI:
InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m1/s1
SMILES:
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
Molecular Formula:
C19H16O4
Molecular Weight:
308.3 g/mol
(R)-Warfarin
CAS No.: 5543-58-8
Cat. No.: VC0030585
Molecular Formula: C19H16O4
Molecular Weight: 308.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (R)-warfarin is a 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one that has (R)-configuration (the racemate is warfarin, an anticoagulant drug and rodenticide). It is a conjugate acid of a (R)-warfarin(1-). It is an enantiomer of a (S)-warfarin. Warfarin consists of a racemic mixture of two active enantiomers—R- and S- forms—each of which is cleared by different pathways. S-warfarin is 2-5 times more potent than the R-isomer in producing an anticoagulant response. |
|---|---|
| CAS No. | 5543-58-8 |
| Molecular Formula | C19H16O4 |
| Molecular Weight | 308.3 g/mol |
| IUPAC Name | 4-hydroxy-3-[(1R)-3-oxo-1-phenylbutyl]chromen-2-one |
| Standard InChI | InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m1/s1 |
| Standard InChI Key | PJVWKTKQMONHTI-OAHLLOKOSA-N |
| Isomeric SMILES | CC(=O)C[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O |
| SMILES | CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O |
| Canonical SMILES | CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O |
| Appearance | Assay:≥98%A crystalline solid |
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